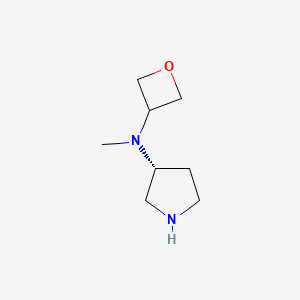![molecular formula C12H17N3O4S B13321153 Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine](/img/structure/B13321153.png)
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine is a complex organic compound characterized by the presence of a pyrrolidine ring, a nitrobenzenesulfonyl group, and a methylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using reagents like nitrobenzenesulfonyl chloride under basic conditions.
Attachment of the Methylamine Moiety: The final step involves the alkylation of the sulfonylated pyrrolidine with methylamine, typically under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
化学反応の分析
Types of Reactions
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The methylamine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also play a role in modulating the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a lactam ring.
Pyrrolidine-2,5-dione: Another related compound with two carbonyl groups in the ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine is unique due to the presence of both a nitrobenzenesulfonyl group and a methylamine moiety, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives .
特性
分子式 |
C12H17N3O4S |
|---|---|
分子量 |
299.35 g/mol |
IUPAC名 |
N-methyl-1-[1-(2-nitrophenyl)sulfonylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C12H17N3O4S/c1-13-9-10-5-4-8-14(10)20(18,19)12-7-3-2-6-11(12)15(16)17/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
InChIキー |
LEDMWABFJPRRJJ-UHFFFAOYSA-N |
正規SMILES |
CNCC1CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


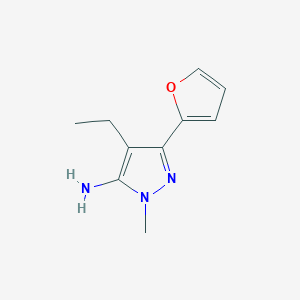
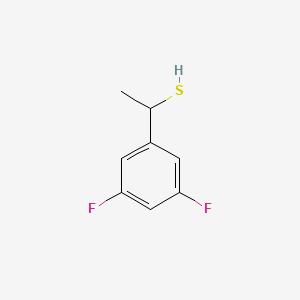
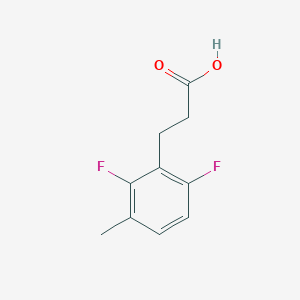
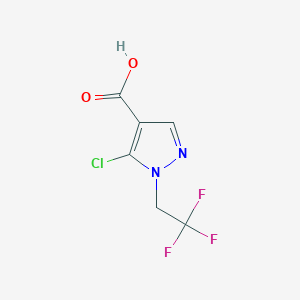

![4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine](/img/structure/B13321103.png)
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole](/img/structure/B13321119.png)
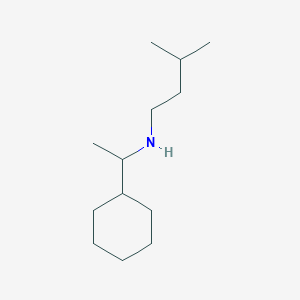
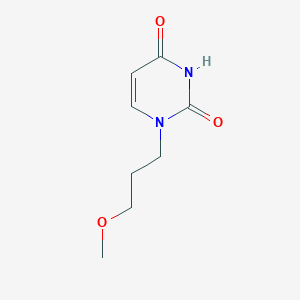

![N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321141.png)
![N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B13321145.png)
![2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13321156.png)
